![molecular formula C21H20N4O5S B2841950 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2201018-88-2](/img/structure/B2841950.png)
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (hereafter referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of Compound A involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process typically includes the formation of sulfonamide intermediates followed by the introduction of the pyridazinone moiety. A representative synthesis pathway is illustrated below:
- Formation of Sulfonamide :
- 2,3-dihydrobenzo[1,4]dioxin is reacted with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
- Coupling Reaction :
- The sulfonamide is then coupled with azetidine derivatives to form the core structure of Compound A.
Enzyme Inhibition
Compound A has been evaluated for its inhibitory effects on several key enzymes relevant to metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. Preliminary studies indicate that Compound A exhibits moderate inhibitory activity against AChE, suggesting potential neuroprotective properties .
- α-Glucosidase : This enzyme is targeted in the management of Type 2 Diabetes Mellitus (T2DM). Compound A demonstrated significant inhibition of α-glucosidase in vitro, indicating its potential as an antidiabetic agent .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications to the benzodioxine and pyridinyl groups can enhance biological activity. For instance, compounds with specific substituents on the benzodioxine ring exhibited increased potency against lipid peroxidation and other oxidative stress markers .
Therapeutic Implications
The biological activities of Compound A suggest its potential utility in various therapeutic areas:
- Neurodegenerative Diseases : Due to its AChE inhibitory activity, Compound A may serve as a lead compound for developing treatments for Alzheimer's disease.
- Diabetes Management : The inhibition of α-glucosidase positions it as a candidate for T2DM management strategies.
Case Studies
Recent studies have documented the effects of similar compounds:
- In a study involving a series of benzodioxin derivatives, compounds exhibiting structural similarities to Compound A showed up to 45 times greater inhibition of LDL peroxidation compared to standard drugs . This highlights the potential cardiovascular benefits alongside metabolic effects.
Data Summary
Eigenschaften
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-21-6-4-18(16-2-1-7-22-11-16)23-25(21)14-15-12-24(13-15)31(27,28)17-3-5-19-20(10-17)30-9-8-29-19/h1-7,10-11,15H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZREOVYUVFNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.